molecular formula C16H16N2O2S2 B2410936 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene CAS No. 900135-77-5

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene

Cat. No.: B2410936
CAS No.: 900135-77-5
M. Wt: 332.44
InChI Key: YPLLTDWGLYQZTJ-UHFFFAOYSA-N
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Description

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is a chemical compound with the molecular formula C16H16N2O2S2 and a molecular weight of 332.4 g/mol . Its structure features an indoline moiety linked via a thiourea bridge to a benzenesulfonyl group, a pharmacophore known to be of significant interest in medicinal chemistry . This specific molecular architecture suggests potential as a valuable scaffold for researchers investigating novel bioactive molecules. While the specific biological profile of this compound is an area for further exploration, indoline derivatives have demonstrated promising pharmacological activities in scientific literature, including significant anti-inflammatory effects in model systems . Similarly, benzenesulfonamide derivatives are extensively researched for their inhibitory properties against various enzymes, such as the carbonic anhydrase family . Researchers in drug discovery may find this compound useful as a building block or intermediate for the synthesis of more complex molecules targeting a range of diseases. The product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-22(19,20)14-8-6-13(7-9-14)17-16(21)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLLTDWGLYQZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Mechanism of Action

The mechanism of action of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thioxomethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Sulfonamide-based indole analogs: Compounds with similar sulfonyl and indole functionalities.

Uniqueness

4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene?

  • Methodological Answer : The compound’s synthesis can be optimized via nickel-catalyzed cross-coupling reactions, as demonstrated for structurally related sulfonylbenzene derivatives. Key parameters include:
  • Catalyst selection : Use Ni catalysts with ligands like adamantanethiol to enhance reactivity .
  • Purification : Flash chromatography (SiO₂, gradient elution with Hex:EtOAc) ensures high purity (>97%) .
  • Reaction monitoring : Employ TLC (Rf ~0.27 in Hex:EtOAc 9:1) to track intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • X-ray crystallography : Resolve bond lengths (mean C–C = 0.006 Å) and confirm stereochemistry using single-crystal data (R factor ≤0.052) .
  • HPLC : Utilize mobile phases with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for retention time consistency .
  • FTIR and NMR : Assign functional groups (e.g., methylsulfonyl S=O stretch at ~1300 cm⁻¹) and verify substituent positions .

Q. What biological assays are suitable for preliminary activity screening?

  • Methodological Answer : Prioritize enzyme inhibition and receptor-binding assays:
  • Kinase inhibition : Use ATP-competitive assays with fluorescence-based readouts .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), normalizing to controls like 5-FU .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) and molecular docking:
  • DFT : Calculate thermodynamic properties (ΔfH°gas, ΔrG°) using NIST thermochemistry data .
  • Docking software (e.g., AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) with RMSD validation (<2.0 Å) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address contradictions in spectral data or bioactivity results?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • Mass spectrometry : Compare experimental m/z (e.g., 248.0177 for C₉H₁₂O₄S₂) with theoretical values .
  • DSC/TGA : Assess thermal stability (degradation onset >150°C) to rule out decomposition artifacts .
  • Biological triplicates : Repeat assays with fresh batches, controlling for solvent effects (e.g., DMSO ≤0.1%) .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer : Optimize storage conditions based on structural analogs:
  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Matrix : Lyophilize with trehalose or store in anhydrous acetonitrile to suppress hydrolysis .
  • Stability testing : Monitor via HPLC every 3 months; discard if purity drops below 95% .

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